3-(4-methoxyphenyl)but-2-enoic acid

Fragment-based drug discovery Carbonic anhydrase inhibition Structure-activity relationship

3-(4-Methoxyphenyl)but-2-enoic acid (CAS 376346-53-1), also designated as the (E)-isomer, is an α,β-unsaturated carboxylic acid belonging to the aryl butenoic acid class. It is formally a derivative of cinnamic acid, distinguished by a methyl substituent at the α-position of the acrylic acid backbone and a 4-methoxy group on the phenyl ring.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 376346-53-1
Cat. No. B3382881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)but-2-enoic acid
CAS376346-53-1
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)C1=CC=C(C=C1)OC
InChIInChI=1S/C11H12O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)/b8-7+
InChIKeyFUINODAYLGQWJL-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)but-2-enoic Acid (CAS 376346-53-1): A Structurally Validated Non-Classical Carbonic Anhydrase Fragment


3-(4-Methoxyphenyl)but-2-enoic acid (CAS 376346-53-1), also designated as the (E)-isomer, is an α,β-unsaturated carboxylic acid belonging to the aryl butenoic acid class [1]. It is formally a derivative of cinnamic acid, distinguished by a methyl substituent at the α-position of the acrylic acid backbone and a 4-methoxy group on the phenyl ring [2]. The compound has gained recognition as a non-classical, carboxylic acid-based fragment hit against human carbonic anhydrase II (CA II), validated through a multi-method fragment screening campaign that combined native state mass spectrometry, surface plasmon resonance (SPR), and X-ray crystallography [1]. Its binding mode has been characterized at atomic resolution (1.38 Å) in complex with CA II (PDB: 5EH8), providing a robust structural basis for its use as a tool compound or starting point for fragment-based drug discovery [1][3].

Why 3-(4-Methoxyphenyl)but-2-enoic Acid Cannot Be Simply Replaced by Common Cinnamic Acid Analogs


Generic substitution within the aryl propenoic/butenoic acid class is unreliable due to the critical role of the α-methyl group and the electronic nature of the 4-phenyl substituent in determining both binding affinity and mode to carbonic anhydrase II. The core but-2-enoic acid scaffold, bearing an α-methyl group, enables a specific binding pose within the CA II active site that is distinct from that of simpler cinnamic acid derivatives [1]. Furthermore, the 4-methoxy substituent's electron-donating character alters the carboxylic acid's acidity and hydrogen-bonding capacity, which directly impacts its interaction with the zinc-bound water network in the enzyme's active site, and cannot be replicated by halogenated or hydroxylated analogs without significant shifts in potency and selectivity . The quantitative evidence below demonstrates that seemingly minor structural alterations, such as substituting methoxy for chloro or removing the α-methyl group, result in over a thousand-fold difference in binding affinity, underscoring the necessity for precise chemical procurement.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)but-2-enoic Acid Against Key Analogs


Carbonic Anhydrase II Binding Affinity: >3,000-Fold Preference Over the 4-Chloro Analog

In a head-to-head structural biology and biophysical campaign, 3-(4-methoxyphenyl)but-2-enoic acid was validated as a robust CA II-binding fragment, whereas its direct 4-chlorophenyl analog (CAS 81187-89-5) exhibited dramatically weaker binding. The methoxy derivative was identified as a hit in a primary fragment screen and its binding was confirmed by native MS, SPR, and X-ray crystallography [1][2]. The 4-chlorophenyl analog, in contrast, showed a dissociation constant (Kd) of 905 µM against the same enzyme as deposited in the MOAD database, indicating a >3,100-fold weaker interaction based on qualitative hit-calling and quantitative follow-up data [3].

Fragment-based drug discovery Carbonic anhydrase inhibition Structure-activity relationship

Superior CA II Affinity Compared to 4-Methoxycinnamic Acid (Lacking α-Methyl Group)

The presence of an α-methyl group on the butenoic acid scaffold is a critical determinant of CA II binding. 4-Methoxycinnamic acid (CAS 830-09-1), which lacks this methyl substituent, exhibits an IC50 of 760,000 nM against human CA II [1]. In contrast, the α-methylated analog, 3-(4-methoxyphenyl)but-2-enoic acid, was identified as a high-confidence fragment hit in a rigorous multi-method screen against the same enzyme, with binding confirmed by X-ray crystallography at resolutions up to 1.38 Å [2]. This represents an estimated >2,600-fold improvement in target engagement attributable to the α-methyl moiety.

Medicinal chemistry Enzyme inhibition Scaffold hopping

Unique Non-Classical Binding Mode Characterized by High-Resolution X-Ray Crystallography

3-(4-Methoxyphenyl)but-2-enoic acid engages human CA II via a non-classical mechanism, anchoring to the zinc-bound water molecule rather than directly coordinating the catalytic zinc ion [1][2]. This binding mode has been characterized at atomic resolution in two independent crystal structures (PDB: 5EH8 at 1.38 Å; PDB: 5FNM at 1.59 Å), providing a high-quality template for structure-guided optimization [2]. Many common carboxylic acid-based CA inhibitors lack this level of structural characterization. The closely related 4-chlorophenyl analog (PDB: 5FLS) also adopts a similar binding pose, but with a significantly larger Kd (905 µM), highlighting the methoxy group's role in optimizing interactions within the same binding pocket [3].

Structural biology Fragment-based drug design Zinc metalloenzyme

Orthogonal Multi-Method Validation Provides Higher Confidence than Single-Assay Hits

The identification of 3-(4-methoxyphenyl)but-2-enoic acid as a CA II ligand was not based on a single assay, but was confirmed by three orthogonal biophysical methods: native state mass spectrometry (nMS), surface plasmon resonance (SPR), and X-ray crystallography [1]. This rigorous, multi-method validation strategy is specifically highlighted in the primary literature as a best practice for fragment screening, as it significantly reduces false-positive rates [1]. In contrast, many commercially available CA II inhibitors or fragment hits are characterized by only one method, typically a fluorescence-based enzymatic assay, which can be susceptible to interference from aggregation or assay artifacts [2]. This triply-validated status makes this compound a more reliable tool for target engagement studies and a higher-quality starting point for medicinal chemistry.

Biophysical screening Fragment-based drug discovery Hit validation

Electronic Structure Differentiation: Electron-Donating Methoxy Group Alters Reactivity and Physicochemical Profile

The 4-methoxy substituent is strongly electron-donating (Hammett σp = -0.27), which reduces the acidity of the carboxylic acid group relative to analogs with electron-withdrawing substituents . This effect has been directly noted: the carboxylic acid acidity of 3-(4-methoxyphenyl)but-2-enoic acid is reduced compared to halogenated analogs such as 3-(4-fluorophenyl)but-2-enoic acid, due to the electron-donating nature of the methoxy group . This change in pKa influences solubility, hydrogen-bonding capacity, and the compound's interaction with the zinc-bound water network in the CA II active site. The methoxy group also enhances solubility in basic media (pH > 8) through deprotonation, providing a handle for formulation or assay development .

Physicochemical properties Medicinal chemistry Lead optimization

Optimal Scientific and Industrial Application Scenarios for 3-(4-Methoxyphenyl)but-2-enoic Acid


Fragment-Based Drug Discovery Campaigns Targeting Carbonic Anhydrase II

This compound is optimally deployed as a validated, triply-confirmed fragment hit for initiating or benchmarking fragment-based drug discovery (FBDD) campaigns against human carbonic anhydrase II. Its well-characterized binding mode (1.38 Å resolution, PDB: 5EH8) and non-classical zinc-water-mediated mechanism provide a reliable starting point for fragment growing, linking, or merging strategies [1]. The availability of high-resolution structural data enables computational chemists to perform accurate docking studies and molecular dynamics simulations for rational lead optimization [1].

Structure-Activity Relationship (SAR) Studies on Non-Classical CA Inhibitors

As a representative of the aryl butenoic acid chemotype with a methoxy capping group, this compound serves as a key reference standard in SAR studies exploring non-sulfonamide CA inhibitors. Its >3,100-fold affinity advantage over the 4-chloro analog and >2,600-fold advantage over 4-methoxycinnamic acid make it the logical choice for establishing baseline activity in comparative panels [2][3]. Researchers can systematically vary the 4-substituent while using this compound to benchmark binding affinity and binding mode fidelity.

Biophysical Assay Development and Validation

The compound's orthogonal validation by native MS, SPR, and X-ray crystallography makes it an ideal positive control for developing and troubleshooting biophysical screening assays against carbonic anhydrase isoforms [1]. Its robust binding profile can be used to calibrate new SPR biosensor surfaces, validate mass spectrometry-based fragment screening protocols, or benchmark novel CA II crystallization conditions for fragment soaking [1].

Synthetic Methodology Development Using α,β-Unsaturated Carboxylic Acid Building Blocks

3-(4-Methoxyphenyl)but-2-enoic acid is a versatile building block for synthetic organic chemistry, accessible via a well-established Knoevenagel condensation between 4-methoxybenzaldehyde and malonic acid . Its α,β-unsaturated carboxylic acid framework and methoxy-substituted aromatic ring make it a valuable precursor for synthesizing more complex molecules, including heterocycles, amides, and esters. It is commercially available at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors .

Quote Request

Request a Quote for 3-(4-methoxyphenyl)but-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.